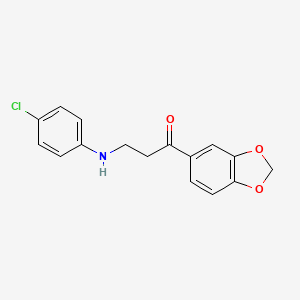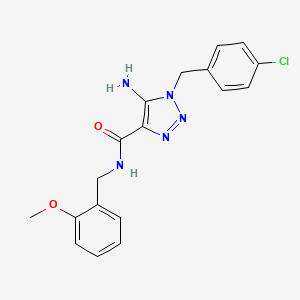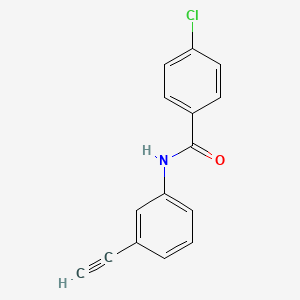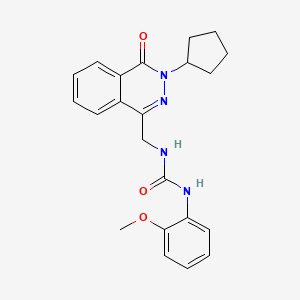![molecular formula C20H19ClF3N5O3S B2930408 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide CAS No. 338761-18-5](/img/structure/B2930408.png)
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[45]decane-4-carbothioamide is a complex organic compound characterized by its unique spiro structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chlorine and trifluoromethyl groups. This can be achieved through halogenation reactions, where chlorine and trifluoromethyl groups are introduced to the pyridine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of the trifluoromethyl and nitrophenyl groups may enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler pyridine derivative with similar halogen and trifluoromethyl substitutions.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another pyridine derivative with additional fluorine substitution.
Uniqueness
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide is unique due to its spiro structure and the combination of multiple functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O3S/c21-16-11-13(20(22,23)24)12-25-17(16)27-7-5-19(6-8-27)28(9-10-32-19)18(33)26-14-1-3-15(4-2-14)29(30)31/h1-4,11-12H,5-10H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKCTTPLBBGGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2930325.png)
![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)




![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)
![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2930345.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)
